molecular formula C8H17NO2S B13615403 (1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine

(1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine

Katalognummer: B13615403
Molekulargewicht: 191.29 g/mol
InChI-Schlüssel: NEEKFTAOXJKJJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine is a chemical building block of interest in medicinal chemistry and drug discovery research, with the CAS Number 1512642-50-0 . It has a molecular formula of C8H17NO2S and a molecular weight of 191.29 g/mol . The compound is characterized by a cyclobutane ring core, which provides structural rigidity, functionalized with a methanamine and a 2-(methylsulfonyl)ethyl side chain. The presence of both a primary amine and a sulfone group in its structure makes it a versatile intermediate for various synthetic transformations; the amine can act as a nucleophile or a metal-catalyst directing group, while the sulfone group is a strong electron-withdrawing moiety that can influence the electronic properties of the molecule and participate in further chemical reactions . Researchers utilize this high-purity (98%) compound in the synthesis of more complex molecules, particularly in exploring structure-activity relationships and developing novel pharmacologically active compounds . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Proper storage conditions of 2-8°C are recommended to ensure the long-term stability of the material .

Eigenschaften

Molekularformel

C8H17NO2S

Molekulargewicht

191.29 g/mol

IUPAC-Name

[1-(2-methylsulfonylethyl)cyclobutyl]methanamine

InChI

InChI=1S/C8H17NO2S/c1-12(10,11)6-5-8(7-9)3-2-4-8/h2-7,9H2,1H3

InChI-Schlüssel

NEEKFTAOXJKJJH-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)CCC1(CCC1)CN

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The compound can be synthesized starting from cyclobutanemethanamine or its derivatives, followed by functionalization of the ethyl side chain with a methylsulfonyl substituent. The key steps include:

  • Step 1: Preparation of cyclobutanemethanamine intermediate

    • Cyclobutanemethanamine is either commercially sourced or synthesized via reduction of cyclobutanecarboxaldehyde or cyclobutanecarbonitrile derivatives.
  • Step 2: Introduction of the methylsulfonyl ethyl group

    • The methylsulfonyl group is introduced via nucleophilic substitution or sulfonylation reactions.
    • Common reagents include methylsulfonyl chloride or methylsulfonyl-containing precursors.
    • Bases such as sodium hydride or potassium carbonate are employed to deprotonate intermediates and promote nucleophilic attack.
  • Step 3: Final amination

    • The methanamine group is formed or preserved throughout the synthesis, often requiring protection/deprotection strategies to avoid side reactions.

Specific Reaction Conditions

  • Temperature: Controlled between ambient and moderate heating (25–80 °C), depending on reaction step.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile are commonly used to dissolve reactants and facilitate nucleophilic substitutions.
  • Catalysts/Bases: Sodium hydride (NaH), potassium carbonate (K2CO3), or other mild bases are used to deprotonate amines or alcohols, enabling substitution with sulfonyl groups.

Related Synthetic Processes from Literature and Patents

While direct detailed synthetic protocols for this compound are limited, related aminosulfone intermediates have been extensively studied, particularly in the context of pharmaceutical compounds such as Apremilast. These processes provide insights into efficient sulfonylation and amination techniques applicable to our compound of interest.

Aminosulfone Preparation for Pharmaceutical Intermediates

A European patent (EP 3312156 A1) describes scalable and cost-effective methods for preparing aminosulfone intermediates structurally related to this compound. Key points include:

  • Coupling of substituted benzonitriles with dialkylsulfones.
  • Hydrolysis and reduction steps to yield aminosulfones without classical chiral separation.
  • Use of commercially available reagents and mild reaction conditions to optimize yield and purity.

Though this patent focuses on phenyl-substituted aminosulfones, the sulfonylation and amination strategies are adaptable to cyclobutyl systems.

Summary Table of Preparation Methods

Step No. Reaction Type Key Reagents/Conditions Outcome/Notes
1 Cyclobutanemethanamine synthesis Reduction of cyclobutanecarbonitrile or aldehyde Intermediate amine with cyclobutyl ring
2 Sulfonylation Methylsulfonyl chloride, NaH or K2CO3, polar aprotic solvent, 25–80 °C Introduction of methylsulfonyl ethyl side chain
3 Amination/Final functionalization Protection/deprotection as needed, mild base Formation or preservation of methanamine group

Research Findings and Challenges

  • The methylsulfonyl group enhances the compound's polarity and potential biological activity, making precise sulfonylation critical.
  • Reaction conditions must be optimized to avoid overreaction or degradation of the cyclobutyl ring.
  • Purification often involves chromatographic techniques due to the compound's polarity and structural complexity.
  • Current research indicates the need for further pharmacological studies to explore biological activities, but synthetic methods remain the foundation for such investigations.

Analyse Chemischer Reaktionen

Types of Reactions: (1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The specific mechanism of action for (1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The pathways involved may include those related to its functional groups, such as the methanamine and methylsulfonyl groups .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Key Features

The compound’s analogs differ primarily in substituents on the cyclobutyl ring. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Key Properties/Applications References
(1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine -CH₂CH₂SO₂CH₃ C₈H₁₇NO₂S High polarity due to sulfonyl group; potential CNS activity
[1-(2-Ethoxyethyl)cyclobutyl]methanamine -CH₂CH₂OCH₂CH₃ C₉H₁₉NO Lower polarity than sulfonyl analog; CCS: 137.8 Ų (predicted)
[1-(Propan-2-yloxy)cyclobutyl]methanamine -OCH(CH₃)₂ C₈H₁₇NO Lipophilic isopropoxy group; liquid at 4°C
(1-(3-Fluorophenyl)cyclobutyl)methanamine HCl -C₆H₄F (para-substituted) C₁₁H₁₃ClFN Aromatic substituent; hydrochloride salt for solubility
(1-(Methylsulfonyl)cyclobutyl)methanamine -SO₂CH₃ (directly attached) C₆H₁₃NO₂S Compact sulfonyl group; higher ring strain

Biologische Aktivität

The compound (1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure includes a cyclobutane ring, a methylsulfonyl group, and an amine functional group, which together confer interesting biological properties. This article explores its biological activity, synthesizing current research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N₁O₂S, with a molecular weight of approximately 189.26 g/mol. The presence of the methylsulfonyl group enhances solubility and may contribute to its biological activity, particularly in areas such as neurotransmitter modulation and antioxidant properties.

1. Neurotransmitter Modulation

Preliminary studies suggest that the amine functionality of this compound may influence neurotransmitter systems. These interactions could have implications for treating neurological disorders by modulating neurotransmitter levels or receptor activities.

2. Antioxidant Properties

The methylsulfonyl group is known for its potential antioxidant capabilities. Compounds with similar structures have demonstrated the ability to protect cells from oxidative stress, which is critical in preventing cellular damage and various diseases.

3. Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit antimicrobial properties against various pathogens. This suggests potential applications in developing new antimicrobial agents.

Synthesis Methods

The synthesis of this compound can be achieved through several strategies, highlighting its versatility:

  • Method A : Direct amination of cyclobutyl derivatives.
  • Method B : Sulfonation followed by amination reactions.
  • Method C : Multi-step synthesis involving intermediate compounds to introduce the methylsulfonyl group.

Table 1: Comparative Biological Activities

Compound NameStructure FeaturesBiological Activity
Compound ACyclobutyl core with sulfonamideAntimicrobial
Compound BMethylsulfonyl derivativeNeuroprotective
Compound CSimilar amine functionalityAntioxidant
  • Case Study 1 : A study demonstrated that a derivative of this compound showed significant neuroprotective effects in vitro, suggesting its potential in treating neurodegenerative diseases .
  • Case Study 2 : In another investigation, this compound exhibited promising antimicrobial activity against Gram-positive bacteria, indicating its utility in developing new antibiotics .

While the specific mechanisms of action for this compound are still under investigation, it is hypothesized that its interactions with neurotransmitter systems and oxidative stress pathways play crucial roles. Further pharmacological studies are needed to elucidate these pathways fully.

Q & A

Q. What synthetic routes are most effective for producing (1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine, and how can intermediates be characterized?

Methodological Answer:

  • A plausible route involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven ring closure, followed by sulfonyl group introduction using methanesulfonyl chloride. Intermediate characterization should employ 1^1H/13^13C NMR to confirm cyclobutane geometry and sulfonation efficiency. Mass spectrometry (HRMS) validates molecular weight at each step. For cyclobutane derivatives, vibrational spectroscopy (FT-IR) helps identify ring strain signatures (C-H bending modes near 800–1000 cm1^{-1}) .

Q. How can researchers ensure purity and stability during storage of this compound?

Methodological Answer:

  • Purity is best confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–220 nm (sulfonyl group absorption). Stability studies under varying temperatures (4°C, –20°C) and inert atmospheres (argon) are critical. Degradation products, such as sulfonic acid derivatives, can be monitored using LC-MS. Store lyophilized samples in amber vials to prevent photodegradation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Use NIOSH-approved P95 respirators for particulate protection and nitrile gloves (≥8 mil thickness) to prevent dermal exposure. Fume hoods with >100 fpm face velocity are mandatory during synthesis. Acute toxicity screening (e.g., zebrafish embryo assays) is advised due to structural similarities to neuroactive sulfonamides .

Advanced Research Questions

Q. How can steric and electronic effects of the methylsulfonyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts steric hindrance from the sulfonyl group and cyclobutane ring, reducing accessibility to nucleophiles. Kinetic studies (e.g., SN2 reactions with NaCN) under controlled pH and temperature can validate these effects. Compare with analogs lacking the sulfonyl group to isolate electronic contributions .

Q. What experimental designs address contradictions in reported biological activity data for cyclobutane-containing amines?

Methodological Answer:

  • Replicate assays across multiple cell lines (e.g., HEK293, HeLa) using standardized protocols (e.g., fixed DMSO concentrations ≤0.1%). Control for batch-to-batch variability in compound synthesis via orthogonal purity checks (HPLC, 19^19F NMR if fluorinated analogs exist). Meta-analysis of published IC50_{50} values with Bayesian statistics identifies outliers .

Q. How does the compound’s conformation (cyclobutane puckering) affect its interaction with biological targets?

Methodological Answer:

  • X-ray crystallography or NOESY NMR determines puckering geometry (e.g., "chair" vs. "boat"). Docking simulations (AutoDock Vina) paired with mutagenesis studies on target proteins (e.g., GPCRs) identify binding pocket residues sensitive to puckering. Compare with rigidified analogs (e.g., fused bicyclic systems) to quantify strain effects .

Q. What methodologies optimize enantiomeric resolution for chiral derivatives of this compound?

Methodological Answer:

  • Chiral HPLC (CHIRALPAK IA column, hexane/isopropanol) or enzymatic resolution (Candida antarctica lipase) achieves >99% ee. Circular dichroism (CD) spectra at 200–250 nm confirm absolute configuration. For scale-up, simulate moving bed (SMB) chromatography improves yield .

Q. How can degradation pathways under oxidative or hydrolytic conditions be mapped?

Methodological Answer:

  • Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS/MS identifies degradation products. Isotope labeling (18^{18}O-water) traces hydrolytic cleavage of the sulfonyl group. EPR spectroscopy detects radical intermediates in oxidative pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.